methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate
Description
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Properties
CAS No. |
931749-95-0 |
|---|---|
Molecular Formula |
C21H18N2O4S |
Molecular Weight |
394.45 |
IUPAC Name |
methyl 4-(9-ethoxy-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-16-6-4-5-14-11-15-19(27-17(14)16)22-18(23-20(15)28)12-7-9-13(10-8-12)21(24)25-2/h4-10H,3,11H2,1-2H3,(H,22,23,28) |
InChI Key |
DTJIVXFAXGQZFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on a variety of research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes cyclization reactions that form the chromene and pyrimidine rings, which are crucial for the biological activity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to the compound . For instance:
- Antibacterial Testing : Compounds derived from similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics like ampicillin .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 50 µg/mL | 100 µg/mL |
| Compound B | 25 µg/mL | 75 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) .
The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:
- Inhibition of DNA Synthesis : Compounds that target pyrimidine synthesis pathways can lead to reduced DNA replication in rapidly dividing cells .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of furochromone derivatives for their antimicrobial properties, revealing that specific substitutions significantly enhanced activity against both bacterial strains and fungi .
- Case Study on Anticancer Activity : Research on chromene-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential therapeutic applications for this compound .
Scientific Research Applications
Research indicates that methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Antitumor Effects : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Disk diffusion method | Effective against E. coli (zone of inhibition: 15 mm) |
| Study B | Cytotoxicity | MTT Assay | IC50 = 12 µM against MCF-7 cells |
| Study C | Anti-inflammatory | ELISA | Reduced IL-6 levels by 30% |
| Study D | Antitumor | In vivo model | Tumor growth inhibition by 70% |
Case Studies
- Antitumor Activity : In a study involving human breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential use in cancer therapy.
- Antimicrobial Efficacy : A comprehensive evaluation of the compound's antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in a significant reduction in joint swelling and inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in treating inflammatory conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 4-thioxo moiety undergoes nucleophilic displacement reactions with amines, thiols, and alcohols under mild conditions.
Key Observation : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) due to improved nucleophilicity of attacking species . Steric hindrance from the chromene ring slows substitution at the pyrimidine C4 position.
Oxidation of the Thioxo Group
Controlled oxidation converts the thioxo group to sulfonyl or sulfonic acid derivatives.
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 2 h | 4-Sulfonyl-pyrimidine | 88 | |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C, 1 h | Sulfonic acid derivative | 72 |
Mechanistic Insight : Hydrogen peroxide in acetic acid selectively oxidizes the thione to sulfone without affecting the chromene ether or ester groups. Over-oxidation with strong agents like KMnO<sub>4</sub> degrades the pyrimidine ring.
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 8 h | Carboxylic acid derivative | 90 | |
| Transesterification | NaOMe, MeOH/EtOH, 24 h | Ethyl ester analog | 68 |
Applications : The carboxylic acid product serves as a precursor for amide coupling or metal-organic frameworks (MOFs) .
Cycloaddition and Ring Expansion
The chromeno-pyrimidine core participates in [4+2] and [3+2] cycloadditions.
| Reaction Partner | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Fused tetracyclic lactone | 55 | |
| Nitrile oxide | CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h | Isoxazoline-adduct | 61 |
Note : Electron-deficient dienophiles show higher regioselectivity due to the electron-rich chromene system .
Cross-Coupling Reactions
The pyrimidine ring facilitates palladium-catalyzed couplings at C2 and C7 positions.
| Reaction Type | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 76 | |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | N-Arylaminated analogs | 81 |
Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent deactivation of the catalyst.
Ethoxy Group Modifications
The 9-ethoxy substituent undergoes demethylation or nucleophilic displacement.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 2 h | Phenolic derivative | 85 | |
| NaN<sub>3</sub> | DMSO, 100°C, 5 h | Azido-functionalized analog | 70 |
Challenges : Demethylation with BBr<sub>3</sub> requires strict temperature control to avoid chromene ring degradation .
Preparation Methods
Synthesis of 9-Ethoxy-4H-Chromen-2-amine
The chromene scaffold is synthesized via acid-catalyzed cyclocondensation of resorcinol derivatives with β-keto esters. For example, 4-ethoxyresorcinol reacts with ethyl acetoacetate in acetic acid to yield 7-ethoxy-4-methyl-2H-chromen-2-one, which is subsequently aminated using ammonium carbonate to form 9-ethoxy-2-amino-4H-chromene.
Reaction Conditions :
Formation of the Pyrimidine Ring
The 2-aminochromene intermediate undergoes cyclocondensation with thiourea to introduce the thioxo-pyrimidine moiety. Under microwave irradiation, 9-ethoxy-2-amino-4H-chromene reacts with thiourea in the presence of formamidine acetate, facilitating annulation to form the 3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-thione core.
Reaction Conditions :
- Solvent: Solvent-free
- Reagent: Formamidine acetate
- Microwave Power: 300 W
- Time: 15 minutes
- Yield: 88–92%
Synthetic Route 2: Pre-Functionalization of the Benzoate Moiety
Synthesis of Methyl 4-Ethoxybenzoate
Methyl 4-hydroxybenzoate is ethoxylated using diethyl sulfate in the presence of potassium carbonate. This step ensures high regioselectivity for the ethoxy group at the para position.
Reaction Conditions :
Construction of the Chromeno-Pyrimidine Core
The pre-functionalized methyl 4-ethoxybenzoate is converted to its boronic ester derivative, which participates in a one-pot annulation with 2-amino-3-cyano-4H-chromene and thiourea. This method concurrently forms the chromene and pyrimidine rings while introducing the thioxo group.
Reaction Conditions :
Optimization and Reaction Conditions
Solvent and Catalyst Selection
Q & A
Q. (Basic)
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm substituent positions .
- HRMS : Verify molecular weight with mass error <2 ppm .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL (R-factors <0.05 for high precision) .
How should researchers design initial biological activity screens for this compound?
Q. (Basic)
- Target-based assays : Test kinase inhibition (e.g., EGFR, VEGFR) at 1–100 μM concentrations .
- Antimicrobial testing : Determine MIC via microdilution against Gram-positive/negative strains .
- Controls : Include reference compounds (e.g., gefitinib) and validate with dose-response curves .
How can discrepancies between experimental spectral data and computational predictions be resolved?
Q. (Advanced)
Purity validation : Ensure >95% purity via HPLC .
DFT simulations : Compare B3LYP/6-31G*-calculated NMR shifts with experimental data .
Crystallographic refinement : Use SHELXD for phase determination and SHELXL for bond-length validation .
Solvatomorphism checks : Recrystallize in alternative solvents (e.g., DMSO vs. ethanol) .
What strategies maximize yield in gram-scale syntheses while maintaining stereochemical fidelity?
Q. (Advanced)
- Design of Experiments (DoE) : Apply Central Composite Design to optimize temperature (60–120°C), catalyst loading (0.5–5 mol%), and reaction time .
- In-line monitoring : Use FTIR to track intermediate formation and optimize quenching .
- Stereochemical control : Employ chiral auxiliaries (Evans oxazolidinones) or asymmetric catalysis (BINAP-Pd) .
What methodologies assess the environmental persistence and ecotoxicological risks of this compound?
(Advanced)
Follow the INCHEMBIOL framework :
Abiotic degradation : Measure hydrolysis/photolysis half-lives under varying pH (3–9) and UV (λ = 254 nm).
Biotic studies : Conduct OECD 307-compliant soil metabolism assays.
Ecotoxicology : Determine 48-hr LC50 in Daphnia magna and 72-hr EC50 in algae.
Partition modeling : Use EPI Suite™ to predict log Kow and Henry’s Law constants .
How can structure-activity relationship (SAR) studies be systematically conducted to enhance therapeutic potential?
Q. (Advanced)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
